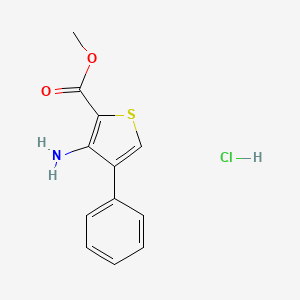

Methyl 3-amino-4-phenylthiophene-2-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

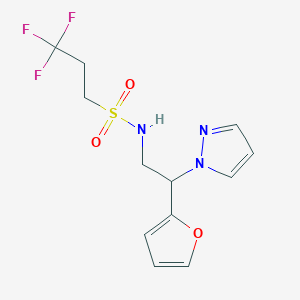

The molecular weight of “Methyl 3-amino-4-phenylthiophene-2-carboxylate;hydrochloride” is 233.29 . The molecular structure can be represented by the Hill Notation: C12H11NO2S .Physical And Chemical Properties Analysis

“Methyl 3-amino-4-phenylthiophene-2-carboxylate;hydrochloride” is a solid substance . Its molecular weight is 233.29 . The CAS Number is 82437-64-7 .科学的研究の応用

Crystal Structure and Computational Study Methyl 3-aminothiophene-2-carboxylate is a crucial intermediate in various fields such as organic synthesis, medicine, dyes, and pesticides. A detailed study on its crystal structure through X-ray diffraction analysis shows its potential for varied inter- and intra-molecular interactions, highlighting its versatility in chemical synthesis and potential applications in developing new materials and drugs. The study further explored its properties using electrostatic potential and frontier molecular orbitals calculations, emphasizing its role in facilitating diverse chemical reactions (Y. Tao et al., 2020).

Application in Dyeing Polyester Fibres The compound serves as a building block in synthesizing novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers. This application underlines its significance in the textile industry, offering various shades with excellent fastness properties, although with noted limitations in photostability. Such developments underscore its utility in creating high-performance dyes tailored for specific textile applications (O. Iyun et al., 2015).

Anticancer Drug Synthesis Amino acetate functionalized Schiff base organotin(IV) complexes derived from this compound have been synthesized and characterized, showing significant potential as anticancer drugs. In vitro cytotoxicity studies against a range of human tumor cell lines revealed their promising therapeutic efficacy, highlighting the compound's role in developing novel anticancer treatments (T. S. Basu Baul et al., 2009).

Synthesis of Mono- and Di-alkyl Ethers The reactivity of methyl 3-hydroxythiophene-2-carboxylate, a related compound, in synthesizing mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids demonstrates its utility in organic synthesis. This showcases its application in generating compounds with potential biological activity and industrial relevance (C. Corral & J. Lissavetzky, 1984).

Phase Transfer Catalysis Assisted Synthesis The eco-friendly phase transfer catalysis technique has been applied to synthesize methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, showcasing an efficient method for constructing synthetically important compounds. This approach highlights the compound's role in green chemistry, providing a sustainable pathway for chemical synthesis (R. D. Shah, 2011).

Safety And Hazards

“Methyl 3-amino-4-phenylthiophene-2-carboxylate;hydrochloride” has been classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statement is H302 , which means it is harmful if swallowed. It is recommended to handle this compound with care, using appropriate personal protective equipment .

特性

IUPAC Name |

methyl 3-amino-4-phenylthiophene-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S.ClH/c1-15-12(14)11-10(13)9(7-16-11)8-5-3-2-4-6-8;/h2-7H,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOACPVXHKIZEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-phenylthiophene-2-carboxylate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)

![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)

![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)

![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)

![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)

![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)